N-(tert-butyl)-N-cinnamylamine

Organometallic chemistry Heterocycle synthesis Dilithio intermediates

N-(tert‑Butyl)‑N‑cinnamylamine (IUPAC: 2‑methyl‑N‑[(E)‑3‑phenylprop‑2‑enyl]propan‑2‑amine) is a secondary cinnamylamine bearing a sterically demanding tert‑butyl substituent on the nitrogen atom. The E‑cinnamyl framework provides a rigid, conjugated aryl‑alkene scaffold, while the tert‑butyl group introduces exceptional steric bulk and lipophilicity relative to other N‑alkyl cinnamylamines, properties that directly govern its synthetic reactivity, metabolic stability, and molecular recognition.

Molecular Formula C13H19N
Molecular Weight 189.3 g/mol
Cat. No. B259372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(tert-butyl)-N-cinnamylamine
Molecular FormulaC13H19N
Molecular Weight189.3 g/mol
Structural Identifiers
SMILESCC(C)(C)NCC=CC1=CC=CC=C1
InChIInChI=1S/C13H19N/c1-13(2,3)14-11-7-10-12-8-5-4-6-9-12/h4-10,14H,11H2,1-3H3/b10-7+
InChIKeyTYGMNYUTGKBMIC-JXMROGBWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(tert‑Butyl)‑N‑cinnamylamine – Structural Class and Baseline Characteristics for Scientific Procurement


N-(tert‑Butyl)‑N‑cinnamylamine (IUPAC: 2‑methyl‑N‑[(E)‑3‑phenylprop‑2‑enyl]propan‑2‑amine) is a secondary cinnamylamine bearing a sterically demanding tert‑butyl substituent on the nitrogen atom [1]. The E‑cinnamyl framework provides a rigid, conjugated aryl‑alkene scaffold, while the tert‑butyl group introduces exceptional steric bulk and lipophilicity relative to other N‑alkyl cinnamylamines, properties that directly govern its synthetic reactivity, metabolic stability, and molecular recognition [2][3]. The compound is employed primarily as a synthetic intermediate and as a scaffold for medicinal chemistry exploration, particularly in contexts where the steric and electronic effects of a tertiary‑alkyl N‑substituent are required to modulate target binding or reaction selectivity [1].

Why N‑(tert‑Butyl)‑N‑cinnamylamine Cannot Be Simply Replaced by Other N‑Alkyl Cinnamylamines in Research and Industrial Workflows


In‑class substitution of N‑(tert‑butyl)‑N‑cinnamylamine with N‑methyl‑, N‑ethyl‑, or N‑butyl‑cinnamylamines ignores critical differences in steric volume, lipophilicity, metabolic stability, and synthetic reactivity that arise specifically from the tertiary‑butyl group [1][2]. The tert‑butyl substituent eliminates α‑hydrogen atoms, fundamentally altering susceptibility to oxidative deamination by monoamine oxidases (MAO) compared with primary or secondary alkyl cinnamylamines that are efficient MAO B substrates [3]. Furthermore, the unique steric environment alters reaction pathways in both synthesis and downstream functionalization, as demonstrated by the divergent behavior of cinnamyl tert‑butyl ether versus other alkyl ethers in one‑pot carbamate‑forming reactions [1]. These non‑interchangeable properties demand rigorous specification when the tert‑butyl pharmacophore or synthetic handle is essential for experimental outcomes.

Quantitative Differentiation Evidence for N‑(tert‑Butyl)‑N‑cinnamylamine Versus Closest N‑Alkyl Analogs


Unique Organometallic Reactivity: 1,2‑Azastannolidine Formation via Dilithiation

N‑(tert‑Butyl)‑N‑cinnamylamine is the only reported N‑alkyl‑cinnamylamine that undergoes sequential dilithiation at both the allylic position and the nitrogen‑bound tert‑butyl group upon treatment with n‑BuLi/TMEDA, enabling the direct construction of 1,2‑azastannolidine heterocycles [1]. This reactivity is not observed for N‑methyl‑, N‑ethyl‑, or N‑butyl‑cinnamylamines because these substituents lack the requisite C–H acidity or steric profile to support the dilithio‑intermediate. The resulting dilithio species reacts with dichlorodimethylstannane to give the tin‑containing heterocycle in a single step.

Organometallic chemistry Heterocycle synthesis Dilithio intermediates

Predicted Metabolic Stability Advantage: Resistance to MAO‑Mediated Oxidative Deamination

Primary cinnamylamine (E‑cinnamylamine) is an efficient substrate for monoamine oxidase B, with Km = 0.025 mM and Vmax = 3.9 nmol/min/mg of mitochondrial protein [1]. The N‑methyl derivatives are also rapidly oxidized by MAO B [1][2]. In contrast, N‑(tert‑butyl)‑N‑cinnamylamine bears no α‑hydrogen atoms on the alkyl substituent, a structural feature that precludes the imine/enamine formation required for MAO‑catalyzed oxidation. Although a direct kinetic measurement for N‑(tert‑butyl)‑N‑cinnamylamine has not been reported, the well‑established requirement for α‑C–H bonds in MAO substrates predicts that this compound will be essentially inert to oxidative deamination, whereas N‑methyl‑, N‑ethyl‑, N‑isobutyl‑, and N‑butyl‑cinnamylamines possess α‑hydrogens and are expected to be substrates [1][2].

Monoamine oxidase Metabolic stability Cinnamylamine pharmacophore

Divergent Reactivity in One‑Pot Carbamate Synthesis from Cinnamyl Ethers

In the one‑pot reaction of alkyl cinnamyl ethers with chlorosulfonyl isocyanate (CSI), simple primary and secondary alkyl ethers (e.g., methyl, ethyl, n‑butyl) afford the corresponding N‑protected cinnamylamines with carbamate protecting groups such as NHMoc, NHiPoc, NHCbz, and NHTroc [1]. However, when cinnamyl tert‑butyl ether is subjected to the identical protocol, the expected cinnamylamine is not formed; instead, the reaction follows a different mechanistic pathway that yields cinnamyl carbamates directly, bypassing the free amine intermediate [1]. This divergent outcome is attributed to the steric hindrance imparted by the tert‑butyl group, which alters the reactivity of the ether toward CSI.

Synthetic methodology Protecting group chemistry Carbamate formation

Titanium‑Catalyzed Regioselective Hydroamination: Specific Synthesis of trans‑Cinnamyl(tert‑butyl)amine

A titanium‑imido‑catalyzed anti‑Markovnikov hydroamination of phenyl acetylene with tert‑butylamine directly affords trans‑cinnamyl(tert‑butyl)amine as the catalytic product [1]. This method achieves regioselective formation of the trans‑cinnamyl framework with the bulky tert‑butylamine nucleophile, a transformation that is mechanistically enabled by the {2+2} cycloaddition of the Ti‑imido intermediate with the alkyne [1]. When primary or less sterically hindered secondary alkylamines (such as n‑butylamine, iso‑butylamine, or methylamine) are subjected to analogous hydroamination conditions, competing reaction pathways—including over‑insertion to form azatitanacyclohexadiene deactivation products—can reduce selectivity and yield [1]. The specific compatibility of tert‑butylamine with this catalytic cycle is documented in the crystallographic characterization of the key intermediates.

Catalytic hydroamination Regioselective amination Titanium imido complexes

Evidence‑Backed Application Scenarios Where N‑(tert‑Butyl)‑N‑cinnamylamine Delivers Differentiated Value in Research and Industrial Workflows


Organometallic Heterocycle Synthesis via Dilithiation Strategy

Research groups developing tin‑containing heterocycles (e.g., 1,2‑azastannolidines) for medicinal or materials chemistry can exploit the unique dilithiation reactivity of N‑(tert‑butyl)‑N‑cinnamylamine. As demonstrated by Hänssgen and Odenhausen, this compound is the only N‑alkyl‑cinnamylamine that cleanly forms a dilithio intermediate capable of ring‑closure with organotin dihalides [1]. No other N‑alkyl cinnamylamine (methyl, ethyl, isobutyl, or n‑butyl) has been reported to undergo analogous dilithiation, making this compound irreplaceable for this specific synthetic application.

Metabolically Stable Cinnamylamine Pharmacophore for In Vivo Probe Design

In drug discovery programs where the cinnamylamine scaffold is required but rapid MAO‑mediated deamination limits in vivo half‑life, N‑(tert‑butyl)‑N‑cinnamylamine offers a predicted metabolic stability advantage. While primary cinnamylamine is a good MAO B substrate (Km = 25 µM, Vmax = 3.9 nmol/min/mg) and N‑methyl‑cinnamylamines are also oxidized [2][3], the absence of α‑hydrogen atoms in the tert‑butyl group is expected to render the compound MAO‑inert. This class‑level inference positions the compound as a preferred starting point for lead optimization campaigns targeting neurological or inflammatory indications where metabolic stability is critical.

Analytical Reference Standard and Spectral Library Development

The compound has a verified GC‑MS spectrum in the Wiley SpectraBase database [4], enabling its use as a reference standard for gas chromatography‑mass spectrometry method development. For laboratories developing analytical methods to detect or quantify cinnamylamine derivatives in reaction mixtures, environmental samples, or biological matrices, this authenticated spectral data facilitates unambiguous compound identification.

Ligand and Catalyst Design Exploiting Steric Bulk

The tert‑butyl substituent of N‑(tert‑butyl)‑N‑cinnamylamine provides maximal steric shielding of the nitrogen atom, a property that can be leveraged in the design of sterically hindered ligands for transition metal catalysis or in the development of N‑chiral auxiliaries where the tert‑butyl group controls diastereofacial selectivity [1]. The titanium‑catalyzed hydroamination study demonstrates that tert‑butylamine can productively participate in catalytic cycles where smaller amines lead to catalyst deactivation, suggesting broader utility in sterically demanding amination reactions.

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